molecular formula C10H19NOS2 B8117702 8-Methylsulfinyloctyl isothiocyanate CAS No. 31456-68-5

8-Methylsulfinyloctyl isothiocyanate

Cat. No.: B8117702
CAS No.: 31456-68-5
M. Wt: 233.4 g/mol
InChI Key: BCRXKWOQVFKZAG-UHFFFAOYSA-N
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Description

8-Methylsulfinyloctyl isothiocyanate is a naturally occurring compound found in watercress (Nasturtium officinale). It belongs to the family of isothiocyanates, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound has garnered significant interest due to its potential health benefits and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methylsulfinyloctyl isothiocyanate can be achieved through several methods. One common approach involves the reaction of 8-bromo-1-octanol with phthalimide, followed by treatment with carbon disulfide and sodium periodate . Another method utilizes the “DAG methodology” to obtain the natural ®-8-methylsulfinyloctyl isothiocyanate from watercress .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from watercress, followed by purification using column chromatography. The process aims to achieve high yield and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 8-Methylsulfinyloctyl isothiocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

8-Methylsulfinyloctyl isothiocyanate can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-isothiocyanato-8-methylsulfinyloctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NOS2/c1-14(12)9-7-5-3-2-4-6-8-11-10-13/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRXKWOQVFKZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCCCCCN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430802
Record name Octane, 1-isothiocyanato-8-(methylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75272-81-0, 31456-68-5
Record name Octane, 1-isothiocyanato-8-(methylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hirsutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035923
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Methylsulfinyloctyl isothiocyanate
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8-Methylsulfinyloctyl isothiocyanate
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8-Methylsulfinyloctyl isothiocyanate
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8-Methylsulfinyloctyl isothiocyanate
Reactant of Route 6
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